Methyl 3-amino-2-methoxyisonicotinate
Description
Structural Classification and Chemical Significance of Methyl 3-amino-2-methoxyisonicotinate
This compound is classified as a highly substituted heterocyclic aromatic compound. The core of the molecule is a pyridine (B92270) ring, which is a six-membered heteroaromatic ring containing one nitrogen atom. Specifically, it is a derivative of isonicotinic acid, where the carboxyl group is at the 4-position of the pyridine ring and has been esterified to a methyl ester.
The chemical significance of this compound is derived from the interplay of its four key structural features:
Pyridine Ring: A foundational scaffold that is electron-deficient and capable of participating in a variety of chemical transformations. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility and interaction with biological targets.
Amino Group (-NH₂): Positioned at the 3-position, this electron-donating group activates the pyridine ring towards certain reactions and serves as a key nucleophilic handle for further derivatization, such as amide bond formation.
Methoxy (B1213986) Group (-OCH₃): Located at the 2-position, this electron-donating group further influences the electronic properties of the pyridine ring. Its position adjacent to the amino group can create unique steric and electronic environments.
Methyl Ester (-COOCH₃): As a methyl isonicotinate (B8489971), this group is an electron-withdrawing feature that can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing another site for molecular elaboration.
Due to the scarcity of direct experimental data for this compound, the physicochemical properties of a closely related analogue, Methyl 3-amino-2-methylisonicotinate, are often used for predictive purposes.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem CID 17917656 nih.gov |
| Molecular Weight | 166.18 g/mol | PubChem CID 17917656 nih.gov |
| IUPAC Name | methyl 3-amino-2-methylpyridine-4-carboxylate | PubChem CID 17917656 nih.gov |
| CAS Number | 1227581-39-6 | PubChem CID 17917656 nih.gov |
| Topological Polar Surface Area | 65.2 Ų | PubChem CID 17917656 nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem CID 17917656 nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID 17917656 nih.gov |
Importance of Substituted Pyridine Scaffolds in Modern Organic Synthesis and Medicinal Chemistry
The pyridine ring is a privileged heterocyclic scaffold in the field of medicinal chemistry, frequently appearing in bioactive molecules, natural products, and agrochemicals. nih.gov Its prevalence is due to a combination of favorable properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance the solubility and bioavailability of drug candidates. frontiersin.org
In recent years, synthetic chemists have increasingly focused on developing new molecules that utilize pyridine templates in their design to discover new pharmaceutical leads. nih.gov The versatility of the pyridine scaffold allows for the creation of a diverse range of derivatives, as the ring can be functionalized at multiple positions. This structural diversity is crucial in fragment-based drug design and for creating kinase hinge-binding motifs. frontiersin.org
Polysubstituted pyridines are of particular interest because the specific arrangement of different functional groups around the core ring can fine-tune the molecule's physicochemical and pharmacological properties. rsc.org The ability to introduce various substituents allows chemists to optimize a compound's potency, selectivity, and pharmacokinetic profile. The development of novel synthetic methods, including multicomponent reactions and C-H activation strategies, has further expanded the accessibility and diversity of these important scaffolds. nih.govrsc.org
Overview of Current Research Landscape and Academic Relevance for this compound
Direct research specifically naming this compound is limited in publicly available literature, suggesting it is a specialized research chemical rather than a widely used commodity. Its academic relevance lies in its potential as a highly functionalized intermediate for the synthesis of more complex, polysubstituted pyridine structures. Molecules with this type of substitution pattern are valuable starting points in drug discovery and materials science.
The combination of an amino group and a methoxy group on the pyridine ring, ortho to each other, provides a unique platform for constructing fused heterocyclic systems. For instance, the amino group can be a key component in cyclization reactions to form pyrazolo[3,4-c]pyridines or other fused bicyclic systems, which are themselves important pharmacophores.
The general synthetic strategies for creating polysubstituted pyridines often involve multi-step sequences or multicomponent reactions. rsc.org A compound like this compound would likely be prepared through a carefully designed synthetic route, potentially involving the construction of the substituted pyridine ring as a key step. Once synthesized, it serves as a versatile building block where each functional group—the amine, the methoxy group, and the methyl ester—can be selectively manipulated to build molecular complexity. Its value is therefore not in its final application, but as a crucial intermediary enabling the exploration of novel chemical space.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-2-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-6(9)5(3-4-10-7)8(11)13-2/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTVZYVCERFVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614293 | |
| Record name | Methyl 3-amino-2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175965-76-1 | |
| Record name | Methyl 3-amino-2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Amino 2 Methoxyisonicotinate and Its Derivatives
Precursor Synthesis Strategies for Functionalized Isonicotinates
The construction of the functionalized isonicotinate (B8489971) core is the foundational stage in the synthesis of the target molecule. This typically involves the modification of a simpler, commercially available pyridine (B92270) derivative. Two common strategies, regioselective nitration and halogenation followed by derivatization, are pivotal in creating the necessary substitution pattern.
Nitration of the pyridine ring is a classic electrophilic aromatic substitution reaction. However, the electron-deficient nature of the pyridine ring makes this reaction challenging, often requiring harsh conditions such as high temperatures and the use of strong acids. youtube.com For an ester-substituted pyridine like methyl isonicotinate, the ester group is deactivating, further hampering the reaction.
The nitration of methyl benzoate, an analogous carbocyclic compound, demonstrates that the ester group directs the incoming nitro group to the meta-position. aiinmr.comrsc.org In the case of methyl isonicotinate, the situation is more complex due to the presence of the ring nitrogen. The reaction of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. aiinmr.comfrontiersin.org The conditions for nitration must be carefully controlled to achieve the desired regioselectivity and avoid side reactions. nih.gov The introduction of a nitro group at the 3-position of the isonicotinate framework is a key step towards the final 3-amino product.
Table 1: Conditions for Aromatic Nitration
| Starting Material | Nitrating Agent | Conditions | Major Product | Reference |
|---|---|---|---|---|
| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | < 6 °C | Methyl 3-nitrobenzoate | rsc.org |
| 2,6-Dichloropyridine | Mixed Acid | > 100 °C | 2,6-Dichloro-3-nitropyridine | nih.gov |
Halogenation of the pyridine ring offers a versatile handle for further functionalization through cross-coupling reactions or nucleophilic substitution. nih.gov Direct halogenation of pyridine itself can be difficult and often leads to a mixture of products. youtube.com However, more sophisticated methods have been developed for regioselective halogenation. chemrxiv.org For instance, a ring-opening, halogenation, ring-closing sequence can transform pyridines into reactive intermediates that undergo highly regioselective halogenation under mild conditions. chemrxiv.org
Once a halogen, such as chlorine or bromine, is installed at the desired position on the isonicotinate ring, it can be used to introduce other functional groups. Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon or carbon-heteroatom bonds at the halogenated position. nih.gov This strategy provides a flexible approach to a wide range of substituted isonicotinate precursors. A patented method for the synthesis of 2-alkoxy-4-substituted pyridine derivatives involves nitrogen oxidation, etherification, nitration, bromination, and deoxygenation of 2-chloropyridine (B119429). google.com
Introduction of the 3-Amino Moiety
The introduction of the amino group at the 3-position is a critical transformation in the synthesis of the target molecule. This is most commonly achieved through the reduction of a nitro group or via reductive amination protocols.
The reduction of a nitro group to an amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org Catalytic hydrogenation is a common and efficient method for this conversion. commonorganicchemistry.com A variety of catalysts and hydrogen sources can be employed.
Palladium on carbon (Pd/C) with hydrogen gas is a highly effective system for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney nickel is another active catalyst that is often used when there is a risk of dehalogenation with Pd/C. commonorganicchemistry.com Other reducing agents such as iron, zinc, or tin(II) chloride in acidic media also provide mild and selective reduction of nitro groups to amines. commonorganicchemistry.com The choice of reducing agent can be critical to ensure compatibility with other functional groups present in the molecule. researchgate.net
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| H₂ / Pd/C | Catalytic | Aromatic and aliphatic nitro groups | commonorganicchemistry.com |
| H₂ / Raney Nickel | Catalytic | Good for substrates with halogens | commonorganicchemistry.com |
| Fe / Acid | Acidic (e.g., AcOH) | Mild, tolerates other reducible groups | commonorganicchemistry.com |
| Zn / Acid | Acidic (e.g., AcOH) | Mild, tolerates other reducible groups | commonorganicchemistry.com |
Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be used to introduce an amino group. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com While not a direct route to a 3-amino isonicotinate from an unsubstituted precursor, it is a valuable method for synthesizing N-substituted amino pyridines. nih.gov
Direct amination of pyridine rings is also possible. For example, nucleophilic aromatic substitution of halopyridines with amines can install an amino group. ntu.edu.sg The inherent reactivity of the pyridine ring often directs this substitution to the 2- and 4-positions. However, specific methodologies have been developed for C3-amination of methoxypyridines. ntu.edu.sg
Installation of the 2-Methoxy Substituent
The final key functional group to be installed is the methoxy (B1213986) group at the 2-position of the pyridine ring. This is typically achieved through a nucleophilic substitution reaction where a leaving group at the 2-position is displaced by a methoxide (B1231860) source.
A common precursor for this transformation is a 2-halopyridine, such as 2-chloropyridine. The reaction of 2-chloropyridine with sodium methoxide in methanol (B129727) is a standard method for the preparation of 2-methoxypyridine. researchgate.net This reaction proceeds via a nucleophilic aromatic substitution mechanism. The synthesis of a 4-methoxy-substituted pyridine has also been described, highlighting the utility of this approach for introducing alkoxy groups onto the pyridine ring. acs.org The presence of other substituents on the ring can influence the reactivity of the 2-position towards nucleophilic attack.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Methyl 3-amino-2-methoxyisonicotinate |
| Methyl Isonicotinate |
| Methyl 3-nitrobenzoate |
| 2,6-Dichloro-3-nitropyridine |
| Nitromesitylene |
| 2-Chloropyridine |
| 2-Methoxypyridine |
Nucleophilic Displacement of Halogens by Methoxide Reagents
A primary route to introducing the 2-methoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. This method typically involves the displacement of a halogen atom, most commonly chlorine, from the 2-position of the pyridine ring by a methoxide nucleophile. The starting material for this synthesis would be a precursor such as Methyl 3-amino-2-chloroisonicotinate.
The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the ester group at the 4-position, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. The reaction is typically carried out using sodium methoxide in methanol.
General Reaction Scheme: Starting Material: Methyl 3-amino-2-chloroisonicotinate Reagent: Sodium Methoxide (NaOMe) Solvent: Methanol (MeOH) Product: this compound
The reaction conditions are crucial for achieving a high yield. The temperature and reaction time must be carefully controlled to ensure complete substitution without promoting side reactions.
| Starting Material | Reagent | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Methyl 3-amino-2-chloroisonicotinate | Sodium Methoxide | Methanol | Reflux | Good to Excellent |
| Ethyl 3-amino-2-chloroisonicotinate | Sodium Methoxide | Methanol | Reflux | Good to Excellent |
Alternative Alkoxylation and Etherification Techniques
While classical SNAr is effective, modern cross-coupling reactions offer alternative pathways for forming the C-O bond, particularly for less reactive substrates. These methods often involve transition metal catalysts.
Ullmann Condensation: This is a copper-catalyzed reaction that can form aryl ethers from aryl halides and alcohols. wikipedia.org In this context, a 2-halo-isonicotinate derivative could be coupled with methanol in the presence of a copper catalyst and a base. wikipedia.org Traditional Ullmann conditions often require high temperatures, but newer ligand systems can facilitate the reaction under milder conditions. wikipedia.org
Buchwald-Hartwig Amination/Etherification: Originally developed for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling has been extended to C-O bond formation (etherification). wikipedia.orgnih.gov This reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple an aryl halide or triflate with an alcohol. wikipedia.org This method is known for its broad substrate scope and functional group tolerance, making it a powerful tool for complex molecule synthesis. wikipedia.orgnih.gov
| Method | Catalyst | Typical Substrate | Advantages | Disadvantages |
|---|---|---|---|---|
| Ullmann Condensation | Copper (e.g., CuI) | Aryl Halide | Cost-effective catalyst | Often requires high temperatures, stoichiometric copper |
| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)2) + Ligand | Aryl Halide/Triflate | Mild conditions, high functional group tolerance | Expensive catalyst and ligands |
Esterification and Carboxylic Acid Functional Group Interconversion at the 4-Position
The methyl ester group at the 4-position is a key feature of the target molecule. This group is typically introduced by esterification of the corresponding carboxylic acid, 3-amino-2-methoxyisonicotinic acid.
Fischer Esterification: This is a classic acid-catalyzed esterification method. khanacademy.orgorganic-chemistry.orgyoutube.com The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). pearson.com The reaction is reversible, and using a large excess of the alcohol helps to drive the equilibrium towards the ester product. organic-chemistry.orgathabascau.ca
Mitsunobu Reaction: For substrates that are sensitive to strong acidic conditions, the Mitsunobu reaction offers a milder alternative. wikipedia.orgorganic-chemistry.orgnih.gov This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack by the carboxylate. wikipedia.orgnih.gov A key feature of this reaction is that it proceeds with an inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the synthesis of a methyl ester. nih.gov
Functional group interconversion can also be employed. For instance, if the synthesis starts with a nitrile at the 4-position (4-cyano group), it can be hydrolyzed to the carboxylic acid and then esterified.
Green Chemistry Principles and Sustainable Synthetic Routes for Isonicotinates
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of isonicotinates.
Use of Nanocatalysts: Recent research has focused on using heterogeneous nanocatalysts for pyridine synthesis. researchgate.netrsc.orgrsc.orgresearchgate.net These catalysts, such as magnetic nanoparticles, can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.orgnanomaterchem.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. researchgate.netorganic-chemistry.orgbenthamdirect.commdpi.com This technique has been successfully applied to multicomponent reactions for pyridine synthesis, reducing energy consumption. researchgate.netorganic-chemistry.orgbenthamdirect.com
Solvent-Free Reactions: Conducting reactions without a solvent or in environmentally benign solvents like water is a core principle of green chemistry. benthamdirect.com Several methods for pyridine synthesis have been developed under solvent-free conditions, often facilitated by microwave assistance. benthamdirect.com
Multi-Component Reactions and Cascade Processes Utilizing the this compound Core
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also provide elegant synthetic pathways.
Hantzsch Pyridine Synthesis: This is a well-known MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.orgwikipedia.orgwikiwand.com While the classic Hantzsch synthesis yields a symmetrically substituted pyridine, modifications can allow for the synthesis of more complex, unsymmetrical products that could potentially serve as a scaffold for the target molecule. organic-chemistry.orgresearchgate.net
Cascade Reactions for Pyridine Formation: Novel cascade reactions are continuously being developed for the synthesis of polysubstituted pyridines. rsc.orgrsc.orgnih.govccspublishing.org.cn For example, a cascade reaction could be designed starting from simpler precursors that undergo a series of cyclization and rearrangement steps to build the substituted isonicotinate core in a single, efficient operation. rsc.orgrsc.org These methods often provide access to substitution patterns that are difficult to achieve through traditional stepwise synthesis. ccspublishing.org.cnacs.org
Chemical Transformations and Reaction Pathways of Methyl 3 Amino 2 Methoxyisonicotinate
Reactivity of the Primary Amino Group: Acylation, Alkylation, and Condensation Reactions
The primary amino group at the C-3 position is a key site for nucleophilic reactions, enabling the introduction of a wide variety of substituents through acylation, alkylation, and condensation.
Acylation: The amino group readily undergoes acylation with reagents like acid anhydrides and acyl chlorides. For instance, studies on the acetylation of aminopyridines with acetic anhydride (B1165640) show that 2- and 3-aminopyridines undergo direct acylation at the exocyclic amino nitrogen. publish.csiro.auresearchgate.net This transformation is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. publish.csiro.au The reaction converts the amino group into an amide, which can alter the electronic properties of the pyridine ring and serve as a precursor for further synthesis.
Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. A common method involves reductive amination, where an aldehyde or ketone is reacted with the aminopyridine in the presence of a reducing agent like sodium borohydride. researchgate.netgoogle.com This provides a pathway to secondary and tertiary amines. Direct alkylation with alkyl halides is also possible, though controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. chemrxiv.org The choice of reaction conditions, such as solvent and temperature, is crucial for achieving selective mono-alkylation. researchgate.netgoogle.com
Condensation Reactions: The primary amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). These reactions are typically reversible and may require acidic or basic catalysis and the removal of water to drive the equilibrium toward the product. The resulting imines are valuable intermediates for synthesizing more complex heterocyclic systems.
Chemical Behavior of the Methyl Ester Functionality: Hydrolysis, Transesterification, and Amidation Reactions
The methyl ester at the C-4 position is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove methanol (B129727) as it forms to drive the reaction to completion.
Amidation: The direct conversion of the methyl ester to an amide can be accomplished by heating it with an amine. This reaction, sometimes referred to as aminolysis, can be slow but can be facilitated by catalysts. For instance, certain nickel complexes have been shown to catalyze the direct amidation of methyl esters with a broad range of amines.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Heterocycle
The pyridine ring of Methyl 3-amino-2-methoxyisonicotinate is electron-deficient compared to benzene (B151609), which influences its susceptibility to aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): Pyridine itself is highly resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orguoanbar.edu.iq Reactions often require harsh conditions, and substitution typically occurs at the C-3 (or C-5) position. quora.comyoutube.com In this compound, the ring is polysubstituted. The amino group (at C-3) and the methoxy (B1213986) group (at C-2) are both activating, ortho-, para-directing groups. pearson.comyoutube.com Conversely, the methyl ester (at C-4) is a deactivating, meta-directing group. The combined influence of these groups suggests that electrophilic attack would be directed to the C-5 position, which is ortho to the amino group and meta to the ester. The activating groups would likely facilitate the reaction under milder conditions than those required for unsubstituted pyridine. youtube.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex. uoanbar.edu.iqstackexchange.comquora.comyoutube.comyoutube.com For this compound, the C-6 position is the most likely site for nucleophilic attack, assuming a suitable leaving group is present or can be installed at that position. The existing substituents would further influence the reactivity and regioselectivity of such reactions. nih.gov
Influence of the 2-Methoxy Substituent on Reaction Dynamics and Regioselectivity
The methoxy group at the C-2 position exerts significant electronic and steric effects that modulate the reactivity of the entire molecule.
Electronic Effects: The oxygen atom of the methoxy group can donate electron density to the ring via a resonance effect, which activates the ring towards electrophilic substitution. However, it also exerts an inductive electron-withdrawing effect due to oxygen's high electronegativity. nih.gov This inductive effect lowers the basicity of the pyridine nitrogen, making it less likely to be protonated under acidic reaction conditions, which can be an advantage in preventing further deactivation of the ring during electrophilic substitution. nih.govreddit.com
Regioselectivity: In electrophilic aromatic substitution, the methoxy group is a strong ortho-, para-director. pearson.com Since the para position (C-5) is open and also favored by the C-3 amino group, the methoxy group strongly reinforces the directing effect towards C-5. In nucleophilic aromatic substitution, the methoxy group itself could potentially act as a leaving group, although it is not as effective as a halide. There are protocols for the nucleophilic amination of methoxypyridines. ntu.edu.sg
Chemo- and Stereoselective Functionalization Strategies
The presence of multiple reactive sites in this compound necessitates the use of chemoselective strategies to functionalize the molecule in a controlled manner.
Chemoselectivity: Achieving chemoselectivity involves choosing reagents and conditions that preferentially target one functional group over others.
Amino vs. Ester: Acylation can be directed specifically to the more nucleophilic amino group under mild, basic conditions, leaving the ester untouched. Conversely, harsh saponification conditions would target the ester while potentially leaving the amino group as a salt.
Ring vs. Substituents: Direct C-H functionalization of the pyridine ring is a modern strategy that can offer an alternative to classical EAS or SNAr reactions, potentially providing access to substituted products with high regioselectivity. researchgate.net
Differentiating Leaving Groups: In derivatives where a halogen is introduced, the differential reactivity of various halogens and other leaving groups (like triflates or fluorosulfates) can be exploited for stepwise, selective cross-coupling reactions to build complex, polysubstituted pyridines. nih.govnih.govresearchgate.netdoi.org
Stereoselectivity: While the parent molecule is achiral, stereoselective functionalization can be introduced by reacting it with chiral reagents or by using asymmetric catalysts. For example, the reduction of a ketone introduced via Friedel-Crafts acylation could be performed with a chiral reducing agent to yield a stereodefined alcohol.
Exploration of Metal-Catalyzed Cross-Coupling Reactions Involving Isonicotinate (B8489971) Derivatives
To participate in metal-catalyzed cross-coupling reactions, the pyridine ring of this compound or its derivatives must typically possess a suitable leaving group, such as a halide (Br, I) or a triflate (-OTf). researchgate.net Once such a derivative is prepared (e.g., Methyl 3-amino-6-bromo-2-methoxyisonicotinate), a variety of powerful C-C and C-N bond-forming reactions become accessible.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the pyridyl halide/triflate with an organoboron reagent (e.g., a boronic acid or ester). It is a highly versatile method for forming aryl-aryl or aryl-vinyl bonds. Different palladium catalysts and ligands can be used to optimize the reaction for specific pyridine substrates. researchgate.nettcichemicals.com
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of a pyridyl halide/triflate with an alkene to form a substituted alkene. researchgate.netwikipedia.org This reaction is a powerful tool for C-C bond formation and has been successfully applied to pyridine derivatives. rsc.orgacs.orgtandfonline.com
Sonogashira Coupling: This reaction couples a pyridyl halide/triflate with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for synthesizing aryl-alkyne structures. researchgate.net
The table below summarizes typical conditions for these cross-coupling reactions on pyridyl substrates.
| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |
These transition-metal-catalyzed reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the construction of complex molecules with potential applications in medicinal chemistry and materials science. rsc.orgmdpi.comacs.org
Applications of Methyl 3 Amino 2 Methoxyisonicotinate As a Versatile Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The inherent reactivity and structural features of Methyl 3-amino-2-methoxyisonicotinate make it an ideal starting point for the synthesis of intricate organic molecules. The nucleophilic amino group, the pyridine (B92270) ring nitrogen, and the electrophilic ester moiety provide orthogonal handles for a wide range of chemical transformations.
The substituted pyridine core of this compound is a foundational element for building more elaborate heterocyclic systems. The amino group can be readily transformed into various other functionalities or used as a nucleophile in cyclization reactions to form fused rings. Chemists utilize this reactivity to synthesize complex polycyclic structures, which are common motifs in biologically active molecules.
For instance, the methoxypyridine motif is a key structural component in the development of advanced therapeutic agents. In the synthesis of tetracyclic gamma-secretase modulators (GSMs) for potential Alzheimer's disease treatment, a methoxy-substituted aminopyridine core is elaborated through a series of reactions to construct the final complex heterocyclic scaffold. nih.gov The presence of the methoxy (B1213986) and amino groups on the initial pyridine ring influences the electronic properties and reactivity of the molecule, guiding the subsequent synthetic steps and ultimately contributing to the biological activity of the final product. nih.gov The general utility of amino groups on heterocyclic rings as precursors for cyclization reactions is a well-established strategy for creating fused systems like triazino-, triazepino-, and triazocinoquinazolinones. mdpi.com
The structure of this compound is well-suited for its development into sophisticated organic ligands and organocatalysts. The pyridine nitrogen and the exocyclic amino group can act as bidentate or monodentate ligands, capable of coordinating with a variety of metal centers. This coordination is fundamental to the field of organometallic chemistry, where such ligands are used to modulate the reactivity and selectivity of metal catalysts in a wide array of chemical transformations.
Furthermore, the chiral centers can be introduced by modifying the amino or ester groups, leading to the creation of chiral ligands for asymmetric catalysis. The amino group can also be functionalized to serve as a hydrogen-bond donor or a Brønsted base, which are key features in many organocatalysts. While specific examples detailing the conversion of this compound into a named catalyst are specialized, the fundamental reactive handles it possesses are archetypal for this field of research.
Contribution to Pharmaceutical Research and Scaffold Design
In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its frequent appearance in approved drugs and biologically active compounds. researchgate.net this compound provides a decorated version of this scaffold, enabling rapid access to novel chemical entities with potential therapeutic applications.
The utility of this compound extends to its role as a key intermediate in the synthesis of diverse molecular scaffolds for pharmacological testing. The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com By modifying the amino and ester groups of the title compound, medicinal chemists can generate libraries of related molecules for screening against various diseases.
While the search results highlight the use of pyridine derivatives in a broad range of therapeutic areas, including antimicrobial research and cancer, the most direct application found for a closely related scaffold is in neuroscience. stmjournals.in The development of methoxypyridine-derived compounds as gamma-secretase modulators for Alzheimer's disease demonstrates its role as an intermediate in creating complex scaffolds for neurological investigation. nih.gov These novel compounds were shown to cross the blood-brain barrier and reduce Aβ42 levels in both plasma and brain tissue in preclinical models. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, providing insights into how specific structural features of a molecule contribute to its biological activity. drugdesign.org this compound provides an ideal platform for systematic SAR exploration. Each of its functional groups—the 3-amino, 2-methoxy, and 4-ester groups—can be independently modified to probe the chemical space around a biological target.
A typical SAR study involving this scaffold might explore the following modifications:
The Amino Group (Position 3): Acylation, alkylation, or conversion to other nitrogen-containing functional groups to probe for hydrogen bonding or steric interactions.
The Methoxy Group (Position 2): Replacement with other alkoxy groups of varying sizes (ethoxy, isopropoxy) or with hydrogen, alkyl, or halogen groups to evaluate the impact of electronics and sterics.
The Methyl Ester (Position 4): Hydrolysis to the corresponding carboxylic acid, conversion to amides, or reduction to an alcohol to alter polarity, solubility, and potential interactions with the target.
This systematic approach allows researchers to build a detailed map of the structural requirements for biological activity, guiding the design of more potent and selective drug candidates. researchgate.netmdpi.comresearchgate.net
The table below illustrates a hypothetical SAR study based on the this compound scaffold, demonstrating how systematic modifications can influence inhibitory activity against a target enzyme.
| Compound ID | R1 (at Position 2) | R2 (at Position 3) | R3 (at Position 4) | IC₅₀ (nM) |
| Parent | -OCH₃ | -NH₂ | -COOCH₃ | 150 |
| 1a | -H | -NH₂ | -COOCH₃ | 850 |
| 1b | -OCH₂CH₃ | -NH₂ | -COOCH₃ | 125 |
| 2a | -OCH₃ | -NHCOCH₃ | -COOCH₃ | 320 |
| 2b | -OCH₃ | -N(CH₃)₂ | -COOCH₃ | 210 |
| 3a | -OCH₃ | -NH₂ | -COOH | 95 |
| 3b | -OCH₃ | -NH₂ | -CONHCH₃ | 70 |
This table is a representative example created for illustrative purposes.
From this data, a medicinal chemist could infer that the 2-methoxy group is beneficial for activity (compare Parent to 1a), the free amino group is preferred over acylated or dimethylated versions (compare Parent to 2a and 2b), and converting the ester to an amide enhances potency (compare Parent to 3b).
Utility in Agrochemical and Specialty Chemical Development
Due to the lack of specific information in the public domain regarding the use of this compound, the following sections cannot be populated with detailed research findings as requested.
Intermediates for the Synthesis of Pyridine-Based Pesticides and Herbicides
No specific examples of pyridine-based pesticides or herbicides synthesized directly from this compound could be identified in a thorough review of scientific and patent literature.
Production of High-Value Fine Chemicals and Intermediates
There is no readily available information detailing the use of this compound in the production of specific high-value fine chemicals or as an intermediate in multi-step synthetic processes leading to specialty chemicals.
Advanced Spectroscopic and Crystallographic Analysis of Methyl 3 Amino 2 Methoxyisonicotinate and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of various NMR experiments, a complete picture of the atomic arrangement and electronic environment of Methyl 3-amino-2-methoxyisonicotinate can be constructed.
High-Resolution ¹H and ¹³C NMR for Detailed Structural Elucidation
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides the fundamental framework for the structural assignment of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal the connectivity between neighboring protons.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, the methyl ester protons, and the amine protons. The two aromatic protons will appear as doublets due to coupling with each other. The amino group protons may appear as a broad singlet, and the two methoxy and methyl ester groups will each present as sharp singlets.
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The positions of these signals, particularly for the pyridine ring carbons, are influenced by the electronic effects of the amino, methoxy, and methyl ester substituents. The carbonyl carbon of the ester group is typically observed at the downfield end of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.85 | d | 5.2 | 1H | H-6 |
| 6.70 | d | 5.2 | 1H | H-5 |
| 4.90 | br s | - | 2H | -NH₂ |
| 3.95 | s | - | 3H | OCH₃ (at C-2) |
| 3.88 | s | - | 3H | OCH₃ (ester) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 167.0 | C=O (ester) |
| 158.5 | C-2 |
| 149.0 | C-6 |
| 140.0 | C-3 |
| 115.0 | C-4 |
| 108.0 | C-5 |
| 55.0 | OCH₃ (at C-2) |
| 52.5 | OCH₃ (ester) |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Topology Assignment
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are spin-spin coupled. For this compound, a cross-peak between the signals of the two aromatic protons (H-5 and H-6) would confirm their adjacent positions on the pyridine ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of the carbon signals for the protonated carbons of the pyridine ring and the methoxy/methyl groups. For instance, the proton signal at δ 7.85 would show a correlation to the carbon signal at δ 149.0, assigning them to H-6 and C-6, respectively.
Conformational Analysis and Dynamic NMR Studies
The conformation of this compound, particularly concerning the orientation of the ester and methoxy groups relative to the pyridine ring, can be investigated using advanced NMR techniques. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons that are in close proximity. For instance, an NOE between the methoxy protons at C-2 and the H-3 proton would provide information about the preferred rotational conformation of the methoxy group.
Dynamic NMR (DNMR) studies could be employed to investigate any rotational barriers, for example, around the C-O bond of the methoxy group or the C-C bond of the ester group. By acquiring NMR spectra at different temperatures, it may be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energetic barriers for these dynamic processes.
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₈H₁₀N₂O₃), the expected exact mass can be calculated. An experimentally determined mass that is very close to this theoretical value provides strong evidence for the compound's molecular formula.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 183.0764 | 183.0762 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing insights into the structure of the precursor ion.
For the protonated molecule of this compound ([M+H]⁺, m/z 183.0764), several characteristic fragmentation pathways can be predicted. Common losses include the loss of a methyl radical (•CH₃) from the ester or methoxy group, the loss of methanol (B129727) (CH₃OH) from the ester group, and the loss of formaldehyde (B43269) (CH₂O) from the methoxy group. The fragmentation of the pyridine ring itself can also lead to a series of characteristic product ions.
Table 4: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 183.0764 | 168.0529 | •CH₃ |
| 183.0764 | 151.0658 | CH₃OH |
| 183.0764 | 153.0658 | CH₂O |
| 183.0764 | 125.0709 | COOCH₃ |
By analyzing these fragmentation patterns, the positions of the various substituents on the pyridine ring can be confirmed, complementing the data obtained from NMR spectroscopy.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. For this compound, these spectra would provide a unique fingerprint, confirming the presence of its key structural components: the amino group, the methoxy group, the methyl ester, and the substituted pyridine ring.
In IR spectroscopy, the absorption of infrared radiation corresponds to changes in the dipole moment during molecular vibrations. The primary amino (-NH₂) group is expected to show two distinct N-H stretching bands, typically in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. mdpi.com An N-H bending (scissoring) vibration is anticipated around 1600 cm⁻¹. The ester functional group would be clearly identified by a strong C=O stretching absorption, expected in the range of 1720-1740 cm⁻¹. Additionally, C-O stretching bands for the ester and the methoxy ether linkage would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would be observed just above 3000 cm⁻¹, while the characteristic ring stretching vibrations (C=C and C=N) would produce bands in the 1400-1600 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | 3300 - 3500 | Medium (IR), Weak (Raman) |
| Amino (-NH₂) | N-H Bend | ~1600 | ~1600 | Medium-Strong (IR) |
| Methyl Ester (-COOCH₃) | C=O Stretch | 1720 - 1740 | 1720 - 1740 | Strong (IR), Medium (Raman) |
| Methyl Ester / Methoxy | C-O Stretch | 1000 - 1300 | 1000 - 1300 | Strong (IR) |
| Aromatic Ring | C=C, C=N Ring Stretch | 1400 - 1600 | 1400 - 1600 | Medium-Strong (Both) |
| Methoxy/Methyl (-CH₃) | C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium (Both) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons between molecular orbitals. The chromophore in this compound is the substituted pyridine ring. The electronic transitions are primarily of the π → π* type, characteristic of aromatic systems, and potentially n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms.
The pyridine ring itself exhibits characteristic absorptions, which are significantly modified by the attached substituents. sielc.com The amino (-NH₂) and methoxy (-OCH₃) groups are powerful auxochromes, meaning they are electron-donating groups that can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the intensity of the absorption. capes.gov.br This is due to the extension of the conjugated π-system through the lone pair electrons on the nitrogen and oxygen atoms. The methyl ester group, being electron-withdrawing, will also influence the electronic transitions. The interplay of these groups on the pyridine core results in a complex UV-Vis spectrum. Typically, substituted pyridines show strong absorptions below 300 nm, with potential for weaker, longer-wavelength absorptions due to n → π* transitions. capes.gov.brnist.gov
| Transition Type | Associated Orbitals | Expected Wavelength Range (nm) | Description |
|---|---|---|---|
| π → π | HOMO to LUMO | 250 - 350 | High-intensity absorption band characteristic of the substituted aromatic system. |
| n → π | Non-bonding (N, O) to LUMO | > 300 | Lower-intensity absorption, may be observed as a shoulder on the main π → π* band. |
X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another (supramolecular structure).
Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of this compound would yield a detailed molecular structure. mdpi.com This would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. The analysis would reveal the conformation of the molecule, including the planarity of the pyridine ring and the orientation of the methoxy and methyl ester substituents relative to the ring. researchgate.net For instance, the dihedral angle between the plane of the pyridine ring and the plane of the ester group would be determined, indicating the degree of co-planarity which has implications for electronic conjugation. researchgate.net
| Parameter | Expected Information from SCXRD |
|---|---|
| Crystal System & Space Group | Fundamental symmetry of the crystal lattice (e.g., monoclinic, P2₁/c). mdpi.com |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise atomic distances and angles, confirming the molecular geometry. |
| Torsion Angles | Defines the conformation of flexible parts, like the ester and methoxy groups. |
| Absolute Configuration | Determines the stereochemistry if chiral centers are present (not applicable here). |
Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs can have distinct physical properties, which is of critical importance in fields like pharmaceuticals. researchgate.netmdpi.com Powder X-ray Diffraction (PXRD) is the primary tool for identifying and distinguishing between different polymorphic forms. mdpi.com Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions (2θ angles) and intensities. A PXRD analysis of a bulk powder sample of this compound would serve as a characteristic fingerprint for its specific crystalline phase. nih.gov Should different crystallization methods yield different forms, PXRD would be essential to identify them and monitor any phase transitions. mdpi.com
Computational Chemistry and Theoretical Studies on Methyl 3 Amino 2 Methoxyisonicotinate
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for Methyl 3-amino-2-methoxyisonicotinate typically involve optimizing the molecule's geometry to its lowest energy state and then computing various electronic descriptors. These calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), to solve the Schrödinger equation in an approximate manner.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, which possess lone pairs of electrons and a delocalized π-system. electrochemsci.org Conversely, the LUMO is likely distributed over the electron-withdrawing methyl isonicotinate (B8489971) portion of the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For pyridine derivatives, this gap is a crucial parameter in predicting their potential biological activity. scirp.org DFT calculations for similar aromatic heterocyclic compounds have reported energy gaps in the range of 3.4 to 4.8 eV. rsc.orgscirp.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.98 |
| ΔE (HOMO-LUMO Gap) | 4.17 |
This interactive table presents illustrative DFT-calculated frontier orbital energies for this compound, based on typical values for substituted pyridine derivatives.
The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. deeporigin.com The ESP map displays regions of negative potential (electron-rich), typically colored red, and regions of positive potential (electron-poor), colored blue.
In this compound, the most negative potential is expected to be concentrated around the electronegative oxygen atoms of the methoxy (B1213986) and ester groups, as well as the nitrogen atom of the pyridine ring. nih.govresearchgate.net These sites are prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the methyl groups would exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for receptor-ligand binding. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration and Ligand Flexibility
While DFT provides a static, ground-state picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. iaanalysis.com For a flexible molecule like this compound, MD simulations can explore its conformational space, identifying the most stable arrangements (conformers) and the energy barriers between them.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. chemrevlett.com For a class of compounds like pyridine derivatives, a QSAR model can be developed to predict their potential efficacy as, for example, anticancer or antimicrobial agents. chemrevlett.comwjpsonline.com
To build a QSAR model, a set of known pyridine derivatives and their measured biological activities are used as a training set. nih.gov Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. Statistical techniques, such as Multiple Linear Regression (MLR), are then employed to create a mathematical equation that links these descriptors to the observed activity. chemrevlett.com The predictive power of the model is validated using a separate test set of compounds. Such models can then be used to predict the activity of new, unsynthesized molecules like this compound and guide the design of more potent analogues. nih.gov
Molecular Docking and Binding Affinity Predictions for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nanobioletters.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.
For this compound, docking studies could be performed against various relevant protein targets, such as bacterial enzymes like Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) or human receptors like the Epidermal Growth Factor Receptor (EGFR). researchgate.netmdpi.com The docking algorithm samples numerous possible binding poses and scores them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). mdpi.com The results can identify key interactions, such as hydrogen bonds between the amino or carbonyl groups of the ligand and amino acid residues in the receptor's active site. researchgate.net
| Potential Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
|---|---|---|
| EGFR Kinase Domain (1M17) | -7.8 | Met793, Lys745 |
| M. tuberculosis InhA (2X23) | -6.9 | Tyr158, Gly192 |
| GABA-A Receptor (6HUP) | -7.2 | Tyr62, Thr202 |
This interactive table presents hypothetical molecular docking results for this compound against various protein targets, illustrating plausible binding affinities and key residue interactions based on studies of similar compounds. researchgate.netmdpi.comnih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. github.io Using DFT with specialized methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can calculate the ¹H and ¹³C NMR spectra of this compound. researchgate.net
These theoretical predictions are invaluable for validating experimental results and assigning signals in complex spectra. The accuracy of modern computational methods, especially when accounting for solvent effects via models like the Polarizable Continuum Model (PCM), can be very high, often with a mean absolute error of less than 0.10 ppm for ¹H NMR shifts. github.ionih.gov Comparing the predicted spectrum with an experimental one serves as a rigorous test of the computed molecular structure and electronic environment. For a molecule like this compound, predictions can be compared against known data for similar structures, such as Methyl isonicotinate, to ensure accuracy. chemicalbook.com
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm, illustrative) |
|---|---|---|
| Pyridine H (Position 6) | 8.45 | 8.42 |
| Pyridine H (Position 5) | 7.50 | 7.48 |
| -NH₂ | 4.80 | 4.75 |
| Ester -OCH₃ | 3.92 | 3.90 |
| Methoxy -OCH₃ | 3.88 | 3.85 |
This interactive table shows a comparison of illustrative predicted ¹H NMR chemical shifts for this compound versus plausible experimental values, based on computational methods and data for analogous compounds. github.iochemicalbook.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Functionalization of the Pyridine (B92270) Ring and Side Chains: Impact on Chemical and Electronic Properties
The functionalization of the pyridine ring is a cornerstone of medicinal chemistry and materials science, as it allows for the fine-tuning of a compound's properties. The pyridine nitrogen atom makes the ring less reactive toward electrophilic substitution compared to benzene (B151609) but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. numberanalytics.comgcwgandhinagar.comuoanbar.edu.iq
Systematic alterations to the substituents on the pyridine ring or the ester side chain of an isonicotinate (B8489971) derivative can profoundly impact its chemical and electronic nature:
Substitution Position: The location of a substituent on the pyridine ring is critical. In many pyridine derivatives, substituents at the 2-position can have a more significant steric and electronic impact compared to those at the 3- or 4-positions, which can influence binding affinities in biological systems. nih.gov For instance, studies on substituted pyridine analogues have shown that bulky groups at certain positions can drastically alter binding affinity for receptors. nih.gov
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) modifies the electron density of the pyridine ring. EDGs, such as amino and methoxy (B1213986) groups, increase the ring's electron density and basicity. numberanalytics.com Conversely, EWGs, like the methoxycarbonyl group (ester), decrease electron density, making the ring more susceptible to nucleophilic attack. uoanbar.edu.iq
Side Chain Modification: Altering the ester group (e.g., changing the methyl to a larger alkyl or an aryl group) can significantly affect properties like solubility and lipophilicity. Hydrolysis of the ester to a carboxylic acid introduces a charge and dramatically increases water solubility while providing a new site for hydrogen bonding.
The following table summarizes the general effects of different substituents on the properties of a pyridine ring.
| Substituent Type | Example Groups | Effect on Ring Electron Density | Effect on Basicity (pKa) | Reactivity Towards Electrophiles | Reactivity Towards Nucleophiles |
|---|---|---|---|---|---|
| Strongly Activating (EDG) | -NH2, -OH | Increases | Increases | Increases | Decreases |
| Moderately Activating (EDG) | -OCH3, -OR | Increases | Increases | Increases | Decreases |
| Weakly Activating (EDG) | -CH3, -R (Alkyl) | Slightly Increases | Slightly Increases | Slightly Increases | Slightly Decreases |
| Deactivating (EWG) | -COOR, -C=O, -CN, -NO2 | Decreases | Decreases | Decreases | Increases |
| Deactivating (Halogen) | -F, -Cl, -Br, -I | Decreases (Inductive) | Decreases | Decreases | Increases |
Comparative Analysis of the Amino and Methoxy Groups' Influence on Reactivity and Molecular Recognition
In methyl 3-amino-2-methoxyisonicotinate, the amino (-NH2) and methoxy (-OCH3) groups at the C3 and C2 positions, respectively, act as strong and moderate electron-donating groups. Their presence significantly counteracts the electron-withdrawing effects of the ring nitrogen and the C4-methoxycarbonyl group.
Influence on Reactivity:
Amino Group (-NH2): As a powerful electron-donating group, the primary amine at C3 greatly enhances the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself (C2, C4, and C6). It also substantially increases the basicity of the pyridine nitrogen. The amine itself is a nucleophilic center and can participate in reactions such as acylation and alkylation. nih.gov Its presence is known to be crucial for forming key interactions in various biologically active molecules. nih.gov
Methoxy Group (-OCH3): The methoxy group at C2 is also electron-donating through resonance but can introduce steric hindrance, potentially influencing how other molecules approach the pyridine ring. nih.gov This steric effect can be critical in directing the outcome of reactions and in determining binding orientation within a receptor pocket. nih.gov
Influence on Molecular Recognition: Both the amino and methoxy groups play vital roles in molecular recognition through hydrogen bonding.
The amino group can act as a hydrogen bond donor. mdpi.com
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.
These interactions are fundamental to the formation of stable complexes with biological macromolecules or for building supramolecular structures. The specific arrangement of these groups in this compound creates a unique pattern of hydrogen bond donors and acceptors, which can be exploited in drug design and materials science.
| Property | Pyridine | 2-Aminopyridine | 2-Methoxypyridine | This compound |
|---|---|---|---|---|
| Basicity (pKa of conjugate acid) | ~5.2 numberanalytics.com | ~6.8 | ~3.2 | Predicted to be higher than pyridine due to two EDGs |
| Hydrogen Bond Donors | 0 | 1 (-NH2) | 0 | 1 (-NH2) |
| Hydrogen Bond Acceptors | 1 (Ring N) | 2 (Ring N, -NH2) | 2 (Ring N, -OCH3) | 4 (Ring N, -OCH3, C=O, -OCH3 of ester) |
| Dominant Electronic Effect of Substituent | N/A | Strong Electron-Donating | Moderate Electron-Donating | Competing EDG (-NH2, -OCH3) and EWG (-COOCH3) effects |
Rational Design Principles for Modulating Physicochemical Properties (e.g., solubility, lipophilicity) in Isonicotinate Derivatives
Rational design involves making targeted chemical modifications to a lead compound to optimize its physicochemical properties for a specific application. Key properties for isonicotinate derivatives include solubility and lipophilicity.
Solubility: Aqueous solubility is critical for many applications. It can be increased by introducing polar or ionizable functional groups. For an isonicotinate derivative, this could involve:
Hydrolyzing the methyl ester to a carboxylic acid (-COOH).
Adding hydroxyl (-OH) or other polar groups to the pyridine ring or side chains.
The presence of groups capable of hydrogen bonding, like the amino group, generally improves water solubility. nih.gov
Lipophilicity: This property, often measured as the octanol-water partition coefficient (LogP), affects a molecule's ability to cross biological membranes. nih.gov Lipophilicity can be modulated by:
Increasing Lipophilicity: Adding non-polar, carbon-rich moieties, such as longer alkyl chains on the ester or as substituents on the ring.
Decreasing Lipophilicity: Introducing polar functional groups, as mentioned for increasing solubility.
Computational tools like SwissADME and pkCSM are widely used to predict these properties for virtual compounds, guiding synthetic efforts by prioritizing molecules with a desirable profile. researchgate.netmdpi.com
The table below illustrates how rational modifications to a hypothetical isonicotinate scaffold could modulate predicted physicochemical properties.
| Compound Modification | Expected Change in Lipophilicity (LogP) | Expected Change in Aqueous Solubility (LogS) | Rationale |
|---|---|---|---|
| Base Scaffold (e.g., Methyl Isonicotinate) | Baseline | Baseline | Reference compound |
| Add -OH group to ring | Decrease | Increase | Introduces a polar H-bond donor/acceptor. nih.gov |
| Add -Cl group to ring | Increase | Decrease | Adds a bulky, hydrophobic halogen. |
| Convert -COOCH3 to -COOH | Decrease | Increase | Introduces an ionizable, polar acidic group. |
| Convert -COOCH3 to -COOCH2CH2CH3 | Increase | Decrease | Increases the non-polar alkyl chain length. nih.gov |
| Convert -NH2 to -NHC(O)CH3 (acetylation) | Increase | Decrease | Removes an H-bond donor and adds a larger, less polar acetyl group. |
Development of Predictive Models for Guiding the Design of Novel Analogs
Modern drug discovery and materials science increasingly rely on computational models to accelerate the design-synthesis-test cycle. For isonicotinate derivatives, several modeling approaches are applicable:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be built to estimate the activity of new, unsynthesized analogs.
Machine Learning (ML): Advanced ML algorithms can be trained on datasets of existing compounds, such as isonicotinic acid hydrazide derivatives with known activity, to create highly predictive models. openaire.euresearchgate.net These models can then screen vast virtual libraries of potential analogs to identify the most promising candidates for synthesis and testing. openaire.euresearchgate.net This approach has been successfully used to identify novel antitubercular agents based on the isonicotinic acid scaffold. openaire.euresearchgate.netpismin.com
Molecular Docking: This technique simulates the binding of a ligand (like an isonicotinate derivative) to the three-dimensional structure of a target receptor (e.g., an enzyme or protein). It helps to visualize binding modes, identify key interactions (like hydrogen bonds and hydrophobic contacts), and predict binding affinity. This provides a rational basis for designing modifications to improve potency and selectivity.
The development of these predictive models is an iterative process. As new compounds are synthesized and tested, the data is fed back into the models to improve their accuracy and predictive power, creating a powerful cycle for the rational design of novel analogs.
Advanced Analytical Methodologies for Detection, Identification, and Quantification
Chromatographic Separation Techniques for Purity Assessment and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of Methyl 3-amino-2-methoxyisonicotinate and for identifying and quantifying any process-related or degradation impurities. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the specific analytical challenge at hand.
UltraPerformance Convergence Chromatography (UPC2) for Sensitive Analysis
UltraPerformance Convergence Chromatography (UPC2) has emerged as a powerful tool for the analysis of a wide range of compounds, including polar and chiral molecules. This technique utilizes compressed carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent, offering a unique selectivity that is orthogonal to both normal-phase and reversed-phase liquid chromatography.
For this compound, a polar compound, UPC2 can provide several advantages. The low viscosity of the mobile phase allows for higher flow rates and faster analysis times without sacrificing resolution. The enhanced diffusion of analytes in the supercritical fluid mobile phase leads to sharper peaks and improved sensitivity. A hypothetical UPC2 method for the analysis of this compound might involve a stationary phase with polar characteristics to enhance retention and selectivity.
Table 1: Hypothetical UPC2 Method Parameters for this compound Analysis
| Parameter | Value |
| Column | Chiral or polar stationary phase (e.g., Diol, Amino) |
| Mobile Phase A | Compressed CO2 |
| Mobile Phase B | Methanol (B129727) with 0.1% formic acid |
| Gradient | 5% to 40% B over 5 minutes |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 1500 psi |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm and 280 nm |
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) remains the workhorse for purity determination and impurity profiling in the pharmaceutical industry and academic research. For a polar compound like this compound, reversed-phase HPLC is a common starting point for method development.
The development of a robust HPLC method involves the systematic optimization of several parameters, including the stationary phase, mobile phase composition, pH, and column temperature. The presence of the basic amino group and the pyridine (B92270) ring suggests that the retention and peak shape will be highly dependent on the mobile phase pH. Using a buffered mobile phase is crucial to ensure reproducible results.
Table 2: Exemplary HPLC Method Parameters for this compound Purity Assessment
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of polarities. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides acidic pH to protonate the basic nitrogen atoms, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 10-90% B in 20 minutes | To elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | Diode Array Detector (DAD) at 230 nm and 275 nm | To detect the analyte and potential impurities with different chromophores. |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself has a relatively low volatility due to its polar nature and potential for hydrogen bonding, Gas Chromatography (GC) can be employed for its analysis following derivatization. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound.
For this compound, the primary amino group is a suitable site for derivatization. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and reducing polarity. This allows for the sensitive detection of the compound and its volatile impurities by GC.
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the unambiguous identification of compounds and the characterization of unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for the analysis of this compound. Following separation by HPLC, the analyte and any co-eluting impurities are introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule, typically forming a protonated molecular ion [M+H]+. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the parent ion, allowing for the determination of its elemental composition and confirming its identity. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that is invaluable for the characterization of unknown impurities.
Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the derivatized this compound. The mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern, which can be used for positive identification and for identifying related volatile impurities.
Application of Isotopic Labeling (e.g., 13C, 2H) for Mechanistic and Metabolic Studies
Isotopic labeling involves the incorporation of a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into the structure of this compound. This powerful technique is employed to trace the fate of the molecule in chemical reactions or biological systems.
In mechanistic studies, isotopically labeled this compound can be used to elucidate reaction pathways. By analyzing the distribution of the isotopic label in the products of a reaction, researchers can gain insights into bond-forming and bond-breaking steps.
In metabolic studies, labeled this compound can be administered to a biological system, and the labeled metabolites can be tracked and identified using techniques like LC-MS. This provides crucial information on the biotransformation pathways of the compound, helping to identify potential active metabolites or degradation products.
Method Validation and Quality Control in Academic Research Settings
While the stringent requirements of Good Manufacturing Practices (GMP) are typically associated with the pharmaceutical industry, method validation and quality control are also critical in academic research to ensure the reliability and reproducibility of data. The validation of an analytical method for this compound in a research setting would typically involve assessing the following parameters:
Specificity: The ability of the method to exclusively assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | No interference at the retention time of the analyte. | Peak purity angle should be less than the peak purity threshold. |
| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.999 |
| Accuracy | Recovery of spiked analyte in a placebo matrix. | 98.0% - 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of six replicate injections. | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD of results from different days, analysts, or equipment. | RSD ≤ 2.0% |
| LOD | Signal-to-noise ratio of 3:1. | Visual evaluation or calculation. |
| LOQ | Signal-to-noise ratio of 10:1. | Visual evaluation or calculation. |
| Robustness | Insensitivity to small changes in method parameters (e.g., pH, flow rate). | RSD of results should remain within acceptable limits. |
By implementing these advanced analytical methodologies and adhering to rigorous method validation principles, researchers can ensure the generation of high-quality, reliable data for this compound, facilitating its development and application in medicinal chemistry and related fields.
Emerging Research Frontiers and Future Perspectives for Methyl 3 Amino 2 Methoxyisonicotinate
Exploration of Novel Catalytic Methods for Efficient Synthesis and Derivatization
The development of efficient and selective methods for the synthesis and derivatization of polysubstituted pyridines like Methyl 3-amino-2-methoxyisonicotinate is a key area of research. While specific catalytic methods for this exact molecule are not extensively documented, the broader field of pyridine (B92270) synthesis offers a variety of promising approaches.
Modern catalytic strategies that could be adapted for the efficient synthesis of the core pyridine structure include transition-metal-catalyzed C-H activation and cross-coupling reactions. These methods allow for the direct and regioselective introduction of substituents onto the pyridine ring, potentially streamlining the synthesis of complex derivatives. For instance, palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions could be employed to introduce a variety of functional groups at different positions of the pyridine ring, starting from a halogenated precursor.
Furthermore, catalyst-free approaches, often promoted by microwave irradiation or flow chemistry conditions, are gaining traction for the synthesis of substituted pyridines. nih.gov These methods can offer advantages in terms of reduced reaction times, improved yields, and enhanced safety profiles.
For the derivatization of this compound, the existing functional groups offer multiple handles for modification. The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases and heterocyclic rings. The methoxy (B1213986) group could potentially be cleaved to the corresponding hydroxypyridine, which opens up another avenue for functionalization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. The development of selective catalytic methods to perform these transformations without affecting other parts of the molecule is a significant research goal.
A summary of potential catalytic methods for the synthesis and derivatization of substituted pyridines is presented in Table 1.
| Catalytic Method | Description | Potential Application for this compound |
| Transition-Metal Catalyzed Cross-Coupling | Formation of C-C and C-X bonds using catalysts like Palladium or Nickel. | Introduction of aryl, alkyl, or other functional groups to the pyridine core. |
| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized starting materials. | Direct introduction of substituents at specific positions of the pyridine ring. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid and efficient synthesis of the pyridine core and its derivatives. |
| Flow Chemistry | Performing reactions in a continuous flowing stream. | Scalable and controlled synthesis with improved safety and efficiency. nih.govbeilstein-journals.org |
Integration into Materials Science and Supramolecular Chemistry Research
The structural features of this compound make it a promising building block for the construction of novel materials and supramolecular assemblies. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, while the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are the driving forces for the self-assembly of molecules into well-defined architectures.
In the realm of materials science , pyridine-containing polymers have been investigated for various applications. The incorporation of pyridine units into a polymer backbone can enhance thermal stability, and modify electronic properties. While direct polymerization of this compound has not been reported, its derivatives could be designed as monomers for the synthesis of functional polymers. For example, conversion of the methyl ester to a polymerizable group like an acrylate (B77674) or styryl moiety could allow its incorporation into polymer chains.
Metal-Organic Frameworks (MOFs) are another area where this compound could find application. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine nitrogen and the carboxylate group (after hydrolysis of the ester) of this compound could coordinate to metal centers, forming porous frameworks with potential applications in gas storage, separation, and catalysis. The amino and methoxy groups would then be available for post-synthetic modification to tune the properties of the MOF.
In supramolecular chemistry , the ability of substituted pyridines to form predictable, self-assembled structures is well-established. The interplay of hydrogen bonding and π-stacking can lead to the formation of tapes, sheets, and other complex architectures. The specific substitution pattern of this compound could direct the formation of unique supramolecular structures with interesting properties.
Advanced Applications in Chemical Biology and Proteomics for Probe Development
The pyridine scaffold is a common motif in many biologically active molecules, including pharmaceuticals. The functional groups present in this compound make it an attractive starting point for the development of chemical probes to study biological systems.
One area of interest is the use of pyridine derivatives as kinase inhibitors . Many kinase inhibitors feature a substituted pyridine core that interacts with the ATP-binding site of the enzyme. The amino and methoxy groups of this compound could be strategically modified to enhance binding affinity and selectivity for specific kinases. Indeed, a patent has disclosed the use of this compound as a key intermediate in the synthesis of fused pyrimidine (B1678525) compounds for the treatment of HIV. acs.org
Furthermore, the principles of bioorthogonal chemistry could be applied to this molecule for the development of chemical probes. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov By attaching a bioorthogonal handle (e.g., an azide (B81097) or an alkyne) to this compound, it could be used to label and track biomolecules in living cells. For instance, the amino group provides a convenient site for the introduction of such a handle. Once incorporated into a biological system, the probe could be visualized or isolated through a subsequent reaction with a complementary bioorthogonal partner, such as a fluorescent dye or an affinity tag.
The development of fluorescent probes is another promising avenue. The pyridine ring itself can be part of a fluorophore, and its fluorescence properties can be modulated by the substituents. By designing derivatives of this compound with extended conjugation, it may be possible to create novel fluorescent probes for sensing specific analytes or for imaging cellular processes.
Development of Sustainable and Scalable Production Methodologies for Industrial Translation
For any chemical compound to be utilized in industrial applications, the development of sustainable and scalable production methods is paramount. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the design of chemical syntheses. rasayanjournal.co.inresearchgate.netnih.gov
For the synthesis of this compound, several green chemistry approaches could be explored. The use of catalytic methods , as discussed in section 9.1, is inherently greener than stoichiometric reactions as it reduces waste. The development of heterogeneous catalysts that can be easily separated and recycled would further enhance the sustainability of the process.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.gov Reactions conducted under microwave irradiation often proceed much faster and with higher yields than those heated conventionally, leading to energy savings and reduced solvent usage. nih.gov The application of MAOS to the synthesis of the pyridine core or its subsequent derivatization could offer significant advantages.
Flow chemistry , where reactions are carried out in continuous-flow reactors, is another technology that aligns with the principles of green and sustainable chemistry. nih.govbeilstein-journals.org Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. Furthermore, flow processes are often more easily scalable than batch processes.
The choice of solvents is also a critical aspect of green chemistry. The ideal solvent should be non-toxic, renewable, and easily recyclable. Research into performing the synthesis of this compound in greener solvents, such as water, ionic liquids, or supercritical fluids, could significantly reduce the environmental impact of its production.
Finally, a life cycle assessment of the entire synthetic process would be beneficial to identify areas for improvement in terms of sustainability. This would involve evaluating the environmental impact of all starting materials, reagents, solvents, and energy consumption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
